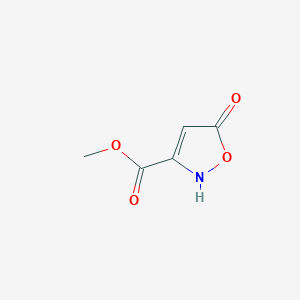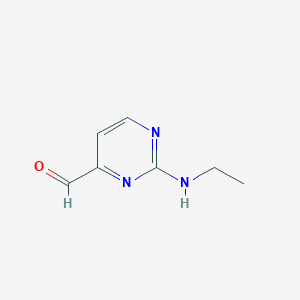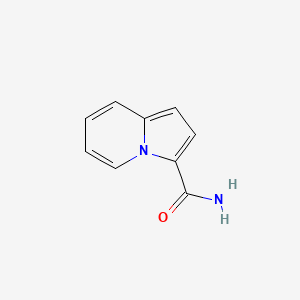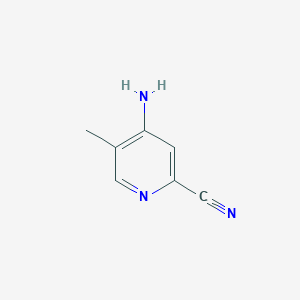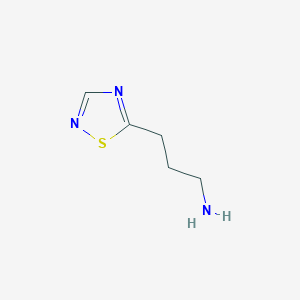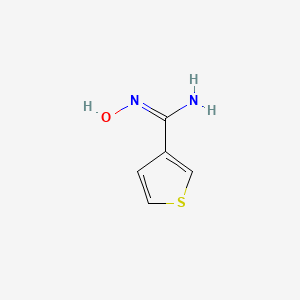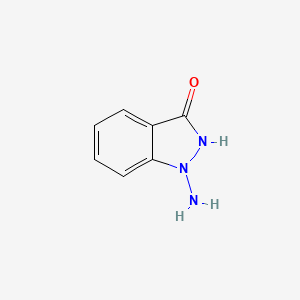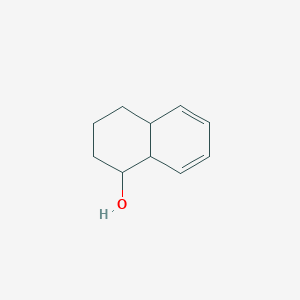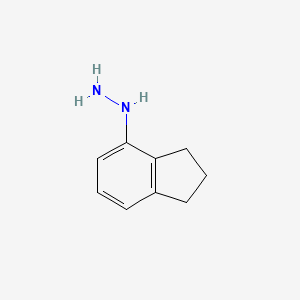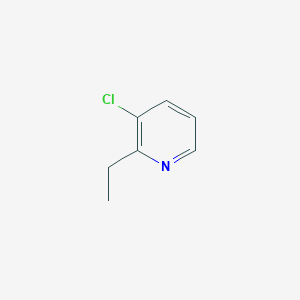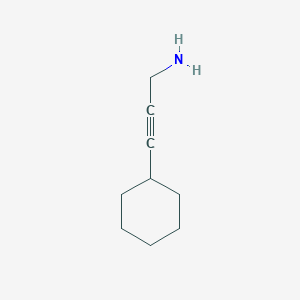![molecular formula C9H14N2 B15072586 1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene](/img/structure/B15072586.png)
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene is a unique chemical compound characterized by its spirocyclic structure. This compound belongs to the class of diazaspiro compounds, which are known for their distinctive ring systems that include nitrogen atoms. The presence of the spiro ring system imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
The synthesis of 1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene typically involves the reaction of 1,2-diaza-1,3-butadienes with dimethyl malonate in the presence of sodium methoxide in tetrahydrofuran. This reaction proceeds through a double 1,4-addition mechanism, resulting in the formation of symmetric or unsymmetric bishydrazones. These bishydrazones undergo a double ring closure upon treatment with sodium methoxide in methanol, yielding the desired spiro compound .
化学反応の分析
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced spiro compounds.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides. These reactions typically yield substituted spiro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while substitution reactions can produce a variety of substituted spiro compounds .
科学的研究の応用
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex spirocyclic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Medicine: The compound’s unique structure and reactivity make it a candidate for the development of new pharmaceuticals, particularly those targeting specific biological pathways.
作用機序
The mechanism of action of 1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows the compound to interact with biological molecules in unique ways, potentially inhibiting or activating specific enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and the derivatives of the compound being studied .
類似化合物との比較
1,4-Dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene can be compared with other similar compounds, such as:
1,2-Dimethylspiro[4.4]nona-1,3-diene: This compound has a similar spirocyclic structure but differs in the position and number of methyl groups.
2,7-Diazaspiro[4.4]nonane-2-carboxylate: This compound features a spirocyclic structure with nitrogen atoms but includes a carboxylate group, making it chemically distinct.
1,6-Dioxo-2,7-diazaspiro[4.4]nona-3,8-diene: This compound has additional oxygen atoms in the ring system, resulting in different chemical properties.
The uniqueness of 1,4-Dimethyl-2,3-diazaspiro[4
特性
分子式 |
C9H14N2 |
|---|---|
分子量 |
150.22 g/mol |
IUPAC名 |
1,4-dimethyl-2,3-diazaspiro[4.4]nona-1,3-diene |
InChI |
InChI=1S/C9H14N2/c1-7-9(5-3-4-6-9)8(2)11-10-7/h3-6H2,1-2H3 |
InChIキー |
IMFAZZJOZSJNRH-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(C12CCCC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


